molecular formula C₁₆H₁₃D₄F₃N₂O₆ B1141342 N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester CAS No. 461426-33-5

N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester

Cat. No. B1141342
M. Wt: 394.34
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester often involves multi-step reactions, starting from basic aromatic amides or acids. For instance, a related compound was synthesized from 2-amino-5-methylbenzamide through diazotization, benzylic bromination, condensation with dimethyl N-(4-aminobenzoyl)-L-glutamate, and ester hydrolysis, demonstrating the complexity and precision required in such syntheses (Rosowsky, Forsch, & Moran, 1992).

Scientific Research Applications

Chemical Modification and Applications of Biopolymers

Research on the chemical modification of xylan, a biopolymer, through reactions with various chemicals including acids and esters, highlights the potential for creating biopolymer ethers and esters with specific properties. These modifications can result in materials with tailored functional groups, degrees of substitution, and substitution patterns, potentially applicable in drug delivery systems, as paper strength additives, flocculation aids, and antimicrobial agents. This suggests that chemical modification techniques similar to those used for xylan derivatives could be applicable to the synthesis and functionalization of compounds like "N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester" for specific industrial and medical applications (Petzold-Welcke et al., 2014).

Biomedical Applications of Poly(glutamic acid) and Poly(lysine)

The synthesis, physicochemical properties, and potential biomedical applications of poly(glutamic acid) (PGA) and poly(lysine) indicate their suitability for various applications due to their water solubility, biodegradability, and non-toxic nature. These features make PGA and similar compounds promising for biomedical materials, drug delivery carriers, and biological adhesives, suggesting a potential research avenue for "N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester" in similar applications (Shih et al., 2004).

properties

IUPAC Name

dimethyl (2S)-2-[[2,3,5,6-tetradeuterio-4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O6/c1-26-12(22)8-7-11(14(24)27-2)21-13(23)9-3-5-10(6-4-9)20-15(25)16(17,18)19/h3-6,11H,7-8H2,1-2H3,(H,20,25)(H,21,23)/t11-/m0/s1/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRWKOBMLFNNBA-BECXPWMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)OC)C(=O)OC)[2H])[2H])NC(=O)C(F)(F)F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301131875
Record name L-Glutamic acid, N-[4-[(trifluoroacetyl)amino]benzoyl-2,3,5,6-d4]-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester

CAS RN

461426-33-5
Record name L-Glutamic acid, N-[4-[(trifluoroacetyl)amino]benzoyl-2,3,5,6-d4]-, dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461426-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamic acid, N-[4-[(trifluoroacetyl)amino]benzoyl-2,3,5,6-d4]-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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